Cas no 19790-96-6 (3-(4-Pyridinyl)-5-isoxazolamine)

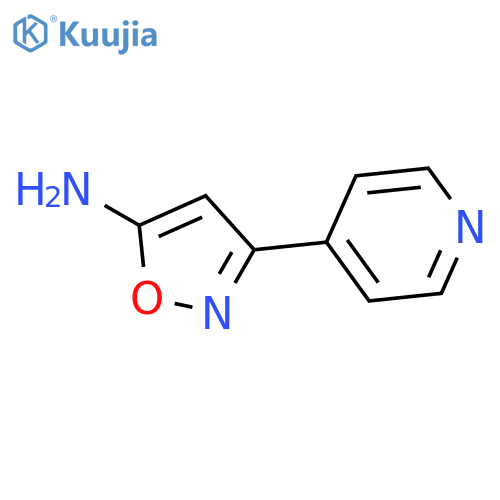

19790-96-6 structure

商品名:3-(4-Pyridinyl)-5-isoxazolamine

3-(4-Pyridinyl)-5-isoxazolamine 化学的及び物理的性質

名前と識別子

-

- 3-(Pyridin-4-yl)isoxazol-5-amine

- 3-(4-pyridinyl)-5-Isoxazolamine

- 3-pyridin-4-yl-1,2-oxazol-5-amine

- 3-Pyridin-4-yl-isoxazol-5-ylamine

- 5-Isoxazolamine,3-(4-pyridinyl)

- 5-Isoxazolamine,3-(4-pyridinyl)-

- 3-(4-pyridinyl)-5-isoxazolamine(SALTDATA: FREE)

- 3-(4-pyridyl)-5-isoxazoleamine

- 3-(pyridin-4-yl)-1,2-oxazol-5-amine

- 5-Amino-3-(4-pyridyl)-isoxazol

- 5-amino-3-(4-pyridyl)-isoxazole

- 5-Amino-3-< 4-pyridyl> -isoxazol

- AC1Q51K0

- Ambcb4042602

- CTK8H4699

- STL243526

- SureCN2686660

- [3-(Pyridin-4-yl)isoxazol-5-yl]amine

- 5-Amino-3-(4-pyridyl)isoxazole

- 5-Isoxazolamine,3-(4-pyridinyl)-(9CI)

- CS-0157393

- VS-10080

- EN300-63889

- D94587

- SCHEMBL2686660

- AKOS009304857

- FT-0757615

- BXJIHGSHLZBSFO-UHFFFAOYSA-N

- 19790-96-6

- MFCD07787187

- Z381219862

- 5-Isoxazolamine, 3-(4-pyridinyl)-

- DTXSID80507906

- BBL030855

- DB-065951

- 3-(4-Pyridinyl)-5-isoxazolamine

-

- MDL: MFCD07787187

- インチ: InChI=1S/C8H7N3O/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h1-5H,9H2

- InChIKey: BXJIHGSHLZBSFO-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CN=C1)C2=NOC(=C2)N

計算された属性

- せいみつぶんしりょう: 161.05901

- どういたいしつりょう: 161.058911855g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 147

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 64.9Ų

じっけんとくせい

- 密度みつど: 1.276

- ふってん: 398.7±32.0 °C at 760 mmHg

- フラッシュポイント: 194.9±25.1 °C

- PSA: 64.94

- じょうきあつ: 0.0±0.9 mmHg at 25°C

3-(4-Pyridinyl)-5-isoxazolamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-(4-Pyridinyl)-5-isoxazolamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-63889-1.0g |

3-(pyridin-4-yl)-1,2-oxazol-5-amine |

19790-96-6 | 95.0% | 1.0g |

$173.0 | 2025-02-20 | |

| Enamine | EN300-63889-2.5g |

3-(pyridin-4-yl)-1,2-oxazol-5-amine |

19790-96-6 | 95.0% | 2.5g |

$306.0 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P42650-5g |

3-(Pyridin-4-yl)isoxazol-5-amine |

19790-96-6 | 98% | 5g |

¥1145.0 | 2024-07-19 | |

| Chemenu | CM176246-10g |

3-(pyridin-4-yl)isoxazol-5-amine |

19790-96-6 | 95% | 10g |

$374 | 2021-08-05 | |

| Enamine | EN300-63889-5.0g |

3-(pyridin-4-yl)-1,2-oxazol-5-amine |

19790-96-6 | 95.0% | 5.0g |

$525.0 | 2025-02-20 | |

| Enamine | EN300-63889-0.25g |

3-(pyridin-4-yl)-1,2-oxazol-5-amine |

19790-96-6 | 95.0% | 0.25g |

$86.0 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P42650-1g |

3-(Pyridin-4-yl)isoxazol-5-amine |

19790-96-6 | 98% | 1g |

¥230.0 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1199682-5g |

3-(Pyridin-4-yl)isoxazol-5-amine |

19790-96-6 | 95% | 5g |

$400 | 2024-07-23 | |

| TRC | B525693-100mg |

3-(4-Pyridinyl)-5-isoxazolamine |

19790-96-6 | 100mg |

$ 65.00 | 2022-06-07 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD102224-5g |

3-(Pyridin-4-yl)isoxazol-5-amine |

19790-96-6 | 98% | 5g |

¥2058.0 | 2022-03-01 |

3-(4-Pyridinyl)-5-isoxazolamine 関連文献

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

2. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

19790-96-6 (3-(4-Pyridinyl)-5-isoxazolamine) 関連製品

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:19790-96-6)3-(Pyridin-4-yl)isoxazol-5-amine

清らかである:99%

はかる:5g

価格 ($):180.0